molecular formula C10H18MgO6 B6593649 Magnesium (2E)-4-oxopent-2-en-2-olate--water (1/2/2) CAS No. 68488-07-3

Magnesium (2E)-4-oxopent-2-en-2-olate--water (1/2/2)

Cat. No.: B6593649
CAS No.: 68488-07-3
M. Wt: 258.55 g/mol
InChI Key: LDRHDOBLZDBGOP-VVDZMTNVSA-L
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Description

Significance of Metal β-Diketonates in Coordination Chemistry

Metal β-diketonates, a class of coordination compounds to which magnesium acetylacetonate (B107027) dihydrate belongs, are of fundamental importance in coordination chemistry. prochemonline.comchemscene.com The β-diketonate ligands, such as acetylacetonate, are bidentate, meaning they bind to the metal ion through two of their oxygen atoms, forming a stable six-membered chelate ring. prochemonline.comresearchgate.net This chelation effect imparts considerable stability to the resulting metal complexes. smolecule.com

The versatility of β-diketonate ligands lies in their ability to form stable complexes with a wide range of metal ions, influencing their electronic and magnetic properties. chemscene.com These complexes are pivotal in various applications, including as catalysts, precursors for the synthesis of metal oxide thin films and nanomaterials, and as luminescent materials. prochemonline.comresearchgate.net The organic substituents on the β-diketone ligand can be modified to fine-tune the properties of the resulting metal complex, opening avenues for the design of materials with specific functionalities. researchgate.net

Overview of Magnesium Acetylacetonate Dihydrate as a Precursor and Catalyst

Magnesium acetylacetonate dihydrate serves as a crucial precursor in the synthesis of various materials and as a catalyst in organic reactions. smolecule.comamericanelements.com Its utility as a precursor stems from its ability to decompose upon heating, yielding magnesium-containing materials. smolecule.com A significant application is in the preparation of magnesium oxide (MgO) nanoparticles. guidechem.com These nanoparticles can be synthesized by the thermal decomposition of magnesium acetylacetonate dihydrate in a mixed solvent system. guidechem.com The resulting MgO nanoparticles have shown to possess a cubic phase structure, high crystallinity, and good dispersibility in organic solvents. guidechem.com

Furthermore, magnesium acetylacetonate dihydrate is employed in the field of materials science for the creation of thin films and as a component in the formulation of non-toxic composite stabilizers for polymers like PVC. guidechem.com In the realm of catalysis, it can act as a catalyst precursor. smolecule.comchembk.com The magnesium ion, in its coordinated state, can participate in and influence various organic reactions. smolecule.com It has been investigated for its role in promoting the crystallization of polymers in blends and as a component in catalytic systems for various chemical transformations. guidechem.com

PropertyValueReference
Chemical Formula C₁₀H₁₈MgO₆ smolecule.com
Molecular Weight 258.55 g/mol sigmaaldrich.comnih.gov
Appearance White to off-white crystalline powder smolecule.comchembk.com
Melting Point 265 °C (decomposes) sigmaaldrich.comchembk.comkrackeler.com
Solubility Soluble in organic solvents smolecule.comprochemonline.com

Properties

CAS No.

68488-07-3

Molecular Formula

C10H18MgO6

Molecular Weight

258.55 g/mol

IUPAC Name

magnesium;bis((E)-4-oxopent-2-en-2-olate);dihydrate

InChI

InChI=1S/2C5H8O2.Mg.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3+;;;

InChI Key

LDRHDOBLZDBGOP-VVDZMTNVSA-L

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.O.[Mn]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.[Mn]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis methods are often favored for their simplicity and involve the direct reaction of a magnesium source with acetylacetone (B45752).

Reaction with Magnesium Oxides and Carbonates

One common approach involves the reaction of magnesium oxide (MgO) or magnesium carbonate (MgCO₃) with acetylacetone (acacH) in an aqueous medium. google.comgoogle.com When magnesium oxide is used, it first reacts with water to form magnesium hydroxide (B78521) [Mg(OH)₂], which then reacts with acetylacetone to produce the final dihydrate product. google.com This acid-base reaction is driven by the weak acidity of acetylacetone (pH ~5). google.com The reaction can be summarized as follows:

MgO + H₂O → Mg(OH)₂

Mg(OH)₂ + 2 C₅H₈O₂ → Mg(C₅H₇O₂)₂·2H₂O

Care must be taken to control the pH to avoid contamination of the final product with unreacted magnesium hydroxide or basic salts. google.com

Precipitation Techniques from Magnesium Salts

Another direct method involves the precipitation of magnesium acetylacetonate (B107027) dihydrate from a solution containing a magnesium salt, such as magnesium chloride (MgCl₂). google.comgoogle.com In this process, the magnesium salt is dissolved in water, and a base like potassium hydroxide (KOH) is added to precipitate magnesium hydroxide. google.com The resulting magnesium hydroxide is then reacted with acetylacetone to form the desired product. google.comgoogle.com

A typical reaction sequence is:

MgCl₂ + 2 KOH → Mg(OH)₂ + 2 KCl

Mg(OH)₂ + 2 C₅H₈O₂ → Mg(C₅H₇O₂)₂·2H₂O

This technique allows for the formation of a crystalline product. google.com

Solvothermal and Hydrothermal Synthesis Routes

While specific details on solvothermal and hydrothermal synthesis of magnesium acetylacetonate dihydrate are not extensively documented in the provided search results, these methods are generally employed for the synthesis of metal-organic frameworks and coordination polymers. They involve carrying out the synthesis in a closed system, such as an autoclave, under controlled temperature and pressure. These conditions can influence the crystalline structure and morphology of the final product.

Multi-step and Recyclable Synthesis Protocols

More advanced synthesis protocols focus on efficiency and sustainability, incorporating intermediate steps and recycling of reagents.

Synthesis via Magnesium Hydroxide Intermediate

A prominent multi-step synthesis involves the initial preparation of magnesium hydroxide as a distinct intermediate. google.comgoogle.com This can be achieved by reacting a magnesium salt, like magnesium chloride hexahydrate, with a base such as potassium hydroxide. google.com The isolated magnesium hydroxide is then reacted with a stoichiometric amount of acetylacetone. google.com This reaction is often exothermic, and the heat generated can be sufficient to drive the reaction, which is typically conducted at temperatures between 40 to 50°C. google.com The synthesis of magnesium acetylacetonate dihydrate can be carried out from magnesium hydroxide and a molar excess of acetylacetone. google.com

Aqueous Filtrate Recycling in Continuous Syntheses

Parameter Reaction with Magnesium Hydroxide Recycling Protocol
Starting Materials Magnesium hydroxide, AcetylacetoneMagnesium hydroxide, Acetylacetone, Recycled aqueous filtrate
Key Feature Controlled addition of reagentsReuse of unreacted acetylacetone and solubilized product
Advantage High purity productReduced waste, improved efficiency
Consideration Potential for exothermicityManagement of acetylacetone concentration in the filtrate to avoid phase separation

Ligand Exchange Reactions for Derivative Formation

Magnesium acetylacetonate dihydrate is a valuable precursor for creating a variety of magnesium-containing derivatives through ligand exchange reactions. In these processes, the acetylacetonate (acac) ligands are substituted by other functional groups. This method is effective for synthesizing magnesium compounds that are otherwise challenging to produce directly.

The synthesis of magnesium alcoholates, or magnesium alkoxides, can be achieved by reacting magnesium acetylacetonate dihydrate with alcohols. The reaction typically requires heating the components, which results in the displacement of the acetylacetone ligand. To favor the formation of the magnesium alcoholate product, the acetylacetone that is displaced is often removed, for example, through distillation.

The general chemical equation for this reaction is: Mg(acac)₂·2H₂O + 2 ROH → Mg(OR)₂ + 2 Hacac + 2 H₂O

In this equation, ROH stands for an alcohol, and Hacac represents acetylacetone. The efficiency and purity of the resulting magnesium alcoholate are influenced by factors such as temperature, reaction duration, and the specific alcohol used. For larger alcohols like ethanol (B145695) or isopropanol, heating is often necessary to initiate and sustain the reaction. youtube.com

Magnesium acetylacetonate dihydrate also serves as a foundational material for synthesizing mixed-metal complexes. americanelements.com These reactions involve replacing one or both acetylacetonate ligands with new ligands that can also bind to a different metal ion. This methodology allows for the creation of heterobimetallic or polymetallic structures. A ligand exchange reaction between magnesium acetylacetonate and magnesium dipivaloylmethanate can also result in a mixed ligand complex. electrochem.org

The development of heterobimetallic Al/Mg complexes has been explored for their catalytic potential. nih.gov The synthesis of mixed-metal complexes from magnesium acetylacetonate is an area of ongoing research, with new applications continually being discovered.

Table of Compounds

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular vibrations and, consequently, the structural arrangement of magnesium acetylacetonate (B107027) dihydrate.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. In the case of magnesium acetylacetonate dihydrate, the coordination of the acetylacetonate ligand to the magnesium ion induces noticeable shifts in the characteristic vibrational frequencies, particularly those of the carbonyl (C=O) and carbon-carbon (C=C) bonds.

A study on the synthesis and characterization of magnesium acetylacetonate complexes revealed a lowering of the carbonyl group absorption bands upon coordination with the Mg(II) ion. unn.edu.ng This shift indicates a reduction in the C=O bond order due to the chelation of the magnesium ion. The infrared spectral data for magnesium acetylacetonate shows several key absorption bands. unn.edu.ng

Wavenumber (cm⁻¹)Assignment
3697.5, 3391.9, 3280.1, 3078.8O-H stretching
1669.8C=O stretching
1595.3C=C stretching
1401.5O-H bending
1259.8, 1017.6C-O stretching
928.1, 875.9C-C stretching
764.1, 663.5Mg-O stretching

Raman Spectroscopy

Interpretation of Vibrational Modes and Metal-Oxygen Stretching

The vibrational spectra of magnesium acetylacetonate dihydrate are characterized by a series of distinct bands that correspond to the various stretching and bending modes of the acetylacetonate ligand and the metal-oxygen bonds. The chelation of the acetylacetonate ligand to the magnesium ion through its two oxygen atoms forms a stable six-membered ring.

The bands in the 1600-1700 cm⁻¹ region are typically assigned to the C=O stretching vibrations, while those in the 1500-1600 cm⁻¹ range are attributed to the C=C stretching modes. The coordination to the magnesium ion leads to a delocalization of the π-electrons in the chelate ring, resulting in a decrease in the C=O bond order and a subsequent lowering of its stretching frequency compared to the free ligand.

A crucial aspect of the vibrational analysis of metal acetylacetonates (B15086760) is the identification of the metal-oxygen (Mg-O) stretching modes. These vibrations typically appear in the lower frequency region of the spectrum, generally below 800 cm⁻¹. The bands observed at 764.1 cm⁻¹ and 663.5 cm⁻¹ in the FTIR spectrum of magnesium acetylacetonate have been assigned to the Mg-O stretching vibrations. unn.edu.ng The presence and position of these bands provide direct evidence of the coordination between the magnesium ion and the acetylacetonate ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable technique for determining the detailed structure of molecules in solution. For magnesium acetylacetonate dihydrate, both Carbon-13 and Proton NMR provide valuable information about the carbon framework and the protons within the molecule. As magnesium is a diamagnetic metal, the NMR spectra of its acetylacetonate complex exhibit sharp signals, facilitating straightforward interpretation.

Carbon-13 NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the magnesium acetylacetonate dihydrate molecule. The acetylacetonate ligand has three distinct carbon environments: the methyl carbons (CH₃), the methine carbon (CH), and the carbonyl carbons (C=O).

Carbon AtomChemical Shift (ppm)
Carbonyl (C=O)~190
Methine (CH)~100
Methyl (CH₃)~25

Note: These are approximate chemical shift values for metal acetylacetonates and may vary slightly for magnesium acetylacetonate dihydrate. Precise data from dedicated experimental studies would be required for definitive assignments.

The carbonyl carbons are the most deshielded due to the electronegativity of the oxygen atoms, resulting in a chemical shift in the downfield region of the spectrum. The methine carbon, located in the center of the chelate ring, resonates at a characteristic chemical shift. The methyl carbons are the most shielded and therefore appear in the upfield region of the spectrum.

Proton NMR Spectroscopy

Proton NMR spectroscopy of magnesium acetylacetonate dihydrate reveals the different types of protons and their connectivity. The acetylacetonate ligand contains two types of protons: the methyl protons (CH₃) and the methine proton (CH).

ProtonChemical Shift (ppm)MultiplicityIntegration
Methine (CH)~5.5Singlet1H
Methyl (CH₃)~2.0Singlet6H

Note: These are approximate chemical shift values for diamagnetic metal acetylacetonates and may vary slightly for magnesium acetylacetonate dihydrate. The presence of dihydrate may lead to an additional signal for the water protons, which can be broad and its chemical shift can be solvent-dependent.

The methine proton gives rise to a singlet in the spectrum, as it has no adjacent protons to couple with. The methyl protons also appear as a singlet, as all six methyl protons are chemically equivalent due to the symmetry of the molecule. The integration of the signals confirms the 1:6 ratio of the methine proton to the methyl protons. The diamagnetic nature of the magnesium ion results in sharp and well-resolved peaks, simplifying the spectral analysis. osu.edu

X-ray Diffraction (XRD) Studies for Solid-State Characterization

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystal structure of solid materials. By bombarding a sample with X-rays and measuring the diffraction pattern, one can determine the arrangement of atoms within the crystal lattice. This information is crucial for confirming the phase and crystallinity of magnesium acetylacetonate dihydrate.

Table 1: Representative Data Obtainable from XRD Analysis

ParameterDescriptionTypical Use
Peak Positions (2θ) Angles at which constructive interference of X-rays occurs.Phase identification ("fingerprinting").
Peak Intensities The height or area of diffraction peaks.Determining crystal orientation and phase quantity.
Unit Cell Parameters The dimensions (a, b, c) and angles (α, β, γ) of the basic crystal unit.Precise structural characterization.
Crystal System The classification of the crystal structure (e.g., monoclinic, triclinic).Fundamental structural information.

Thermal Analysis for Decomposition Pathways

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature. For a hydrated compound like magnesium acetylacetonate dihydrate, these methods are essential for understanding its thermal stability, the nature of its hydration, and its decomposition mechanism.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve plots mass loss against temperature, revealing distinct steps corresponding to events like dehydration and decomposition.

For magnesium acetylacetonate dihydrate, the thermal decomposition is expected to occur in two primary stages:

Dehydration: The initial mass loss at lower temperatures corresponds to the removal of the two molecules of water of hydration.

Decomposition: At higher temperatures, the anhydrous magnesium acetylacetonate decomposes, leading to the loss of the organic acetylacetonate ligands. The final residual product upon heating in an oxidizing atmosphere (air) is magnesium oxide (MgO).

The theoretical mass loss for each step can be calculated from the compound's molecular formula, C₁₀H₁₈MgO₆ (Molar Mass: 258.55 g/mol ).

Table 2: Theoretical TGA Decomposition Profile for Magnesium Acetylacetonate Dihydrate

Decomposition StepTemperature Range (Representative)Volatile Product(s)Theoretical Mass Loss (%)Final ResidueTheoretical Residue (%)
1. Dehydration ~100 - 200 °C2 H₂O13.94%Mg(C₅H₇O₂)₂86.06%
2. Ligand Decomposition > 250 °C sigmaaldrich.comCO₂, H₂O, other organic fragments70.48%MgO15.59%

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. The DTA curve shows peaks corresponding to thermal events.

Endothermic Peaks (Valleys): Indicate processes that absorb heat, such as dehydration and melting.

Exothermic Peaks (Peaks): Indicate processes that release heat, such as oxidative decomposition of the organic ligands.

For magnesium acetylacetonate dihydrate, the DTA curve would be expected to show an endothermic peak corresponding to the dehydration step. This would be followed by a series of complex, strong exothermic peaks at higher temperatures associated with the combustion and decomposition of the acetylacetonate ligands, ultimately forming magnesium oxide. uni-siegen.de

Surface and Elemental Analysis

These techniques provide information about the elemental composition and chemical states of the atoms at the surface and throughout the bulk of the material, which is vital for confirming stoichiometry and purity.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that analyzes the elemental composition and the chemical and electronic states of atoms within the top 1-10 nm of a material's surface. The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

For magnesium acetylacetonate dihydrate, XPS analysis provides distinct peaks for Mg, O, and C.

Mg 1s: The binding energy of the Mg 1s peak confirms the presence of magnesium and its oxidation state. A study on magnesium acetylacetonate reported a characteristic peak at a binding energy of 1303.1 eV.

O 1s: The O 1s spectrum is complex. It would be comprised of components from the oxygen atoms in the acetylacetonate ligand coordinated to the magnesium ion (Mg-O) and the oxygen atoms in the water of hydration (H₂O).

C 1s: The C 1s spectrum is also complex due to the different types of carbon atoms in the acetylacetonate ligand: methyl carbons (C-C/C-H), a methine carbon (-CH=), and carbonyl carbons (C=O).

Deconvolution of the C 1s and O 1s peaks allows for the identification of these different chemical states.

Table 3: Representative XPS Binding Energies for Magnesium Acetylacetonate Dihydrate

ElementPhotoelectron LineChemical EnvironmentRepresentative Binding Energy (eV)
Magnesium Mg 1sMg(acac)₂1303.1
Oxygen O 1sMg-O-C (ligand)~531.5
H₂O (hydration)~533.0
Carbon C 1sC-C, C-H~285.0
C=O (carbonyl)~288.0

Elemental Analysis (EA)

Elemental Analysis (EA) is a combustion-based technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. The analysis of magnesium content is typically performed using methods like Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) spectroscopy after digestion of the compound. The experimental results are compared against the theoretical values calculated from the molecular formula to establish the purity and confirm the stoichiometry of the compound. For a new compound to be considered pure, the experimental values are generally expected to be within ±0.4% of the calculated values.

Table 4: Theoretical Elemental Composition of Magnesium Acetylacetonate Dihydrate (C₁₀H₁₈MgO₆)

ElementSymbolAtomic Mass ( g/mol )Molar Mass Contribution ( g/mol )Theoretical Weight %
Carbon C12.011120.1146.46%
Hydrogen H1.00818.1447.02%
Magnesium Mg24.30524.3059.40%
Oxygen O15.99995.99437.12%
Total 258.55 100.00%

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Brunauer-Emmett-Teller (BET) analysis is a critical technique for determining the specific surface area of solid and porous materials. The method is predicated on the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures (77 K). By measuring the amount of gas adsorbed at various pressures, a BET isotherm is generated, from which the specific surface area, expressed in square meters per gram (m²/g), is calculated.

For a crystalline powder like magnesium acetylacetonate dihydrate, BET analysis provides insights into its surface morphology, which can influence properties such as dissolution rate and catalytic activity. The surface area is a key parameter in quality control and material characterization, as variations can indicate changes in crystal size, habit, or the presence of porosity.

While specific research data on the BET surface area of magnesium acetylacetonate dihydrate is not extensively published, the analysis would involve degassing the sample to remove adsorbed contaminants followed by the incremental introduction of an adsorbate gas. The resulting data would be plotted according to the BET equation. A hypothetical analysis might yield a low specific surface area, consistent with a non-porous crystalline solid.

Table 1: Hypothetical BET Surface Area Analysis Parameters for Magnesium Acetylacetonate Dihydrate

ParameterDescriptionTypical Value/Condition
Adsorbate Gas Gas that physically adsorbs to the sample surface.Nitrogen (N₂)
Analysis Temperature Temperature at which adsorption is carried out.77 K (Liquid Nitrogen)
Degassing Conditions Removal of surface contaminants before analysis.Elevated temperature under vacuum
Specific Surface Area Calculated surface area per unit mass of the sample.Expected to be low (e.g., < 10 m²/g)

UV-Visible Diffuse Reflectance Spectroscopy

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is a powerful non-destructive technique used to analyze the electronic transitions in solid samples. Unlike standard UV-Vis spectroscopy which measures the transmittance of light through a solution, DRS measures the light that is scattered from a solid surface. This technique is particularly useful for powders and opaque solids, providing information about the electronic structure and coordination environment of the metal ion.

When applied to magnesium acetylacetonate dihydrate, UV-Vis DRS can probe the electronic transitions associated with the acetylacetonate (acac) ligand and its coordination to the magnesium ion. The acetylacetonate ligand itself undergoes π → π* transitions. Upon chelation to a metal ion, these transitions can shift, and new ligand-to-metal charge transfer (LMCT) bands may appear.

In a study involving the synthesis and characterization of magnesium acetylacetonate, the UV-Visible spectrum was recorded in a dimethyl sulfoxide (B87167) (DMSO) solution. unn.edu.ng The results showed a significant shift in the absorption maximum of the acetylacetone (B45752) ligand after coordination with the magnesium ion. unn.edu.ng The strong absorption band for the free ligand observed at 329 nm was red-shifted to 356 nm in the magnesium complex. unn.edu.ng This bathochromic shift is indicative of the electronic interaction between the magnesium ion and the acetylacetonate ligand, suggesting a modification of the ligand's electronic energy levels upon complexation. unn.edu.ng

While this data is from a solution-state measurement, a diffuse reflectance spectrum of the solid magnesium acetylacetonate dihydrate powder would be expected to show similar absorption features. The primary electronic transition would likely correspond to the π → π* transition within the chelated acetylacetonate rings.

Table 2: UV-Visible Spectral Data for Magnesium Acetylacetonate Complex

SpeciesSolventλ_max (nm)Type of Transition
Acetylacetone LigandDMSO329π → π
[Mg(acac)₂] ComplexDMSO356π → π (shifted)

Data adapted from solution-state measurements which are indicative of the electronic transitions also observable in a solid-state diffuse reflectance analysis. unn.edu.ng

Coordination Chemistry and Complex Formation Studies

Chelation Dynamics and Ligand Field Interactions

The formation of magnesium acetylacetonate (B107027) involves the chelation of the magnesium ion by the acetylacetonate anion. Acetylacetone (B45752) (Hacac) exists in a tautomeric equilibrium between its keto and enol forms. chesci.commagritek.com Deprotonation of the enol form by a base yields the acetylacetonate anion (acac⁻), a bidentate ligand that coordinates to the magnesium ion through its two oxygen atoms, forming a stable six-membered chelate ring. magritek.comwikipedia.org This chelate effect, where a multidentate ligand binds to a central metal ion, results in a significantly more stable complex than would be formed with analogous monodentate ligands.

The stability of the magnesium acetylacetonate complex in solution is quantified by its stability constants.

Table 1: Stability Constants of Magnesium Acetylacetonate at 25°C
Ionic Strength (I) / mol dm⁻³log β₁log β₂Reference
0-- iupac.org
0.13.36 ± 0.02- iupac.org

Anhydrous Magnesium Acetylacetonate Formation through Dehydration

Magnesium acetylacetonate is commonly found in its dihydrate form, where two water molecules are coordinated to the magnesium center. smolecule.comsigmaaldrich.com The anhydrous form of magnesium acetylacetonate can be obtained through the controlled heating of the dihydrate. smolecule.comgoogle.com This dehydration process involves the removal of the coordinated water molecules.

The process is typically carried out by heating the dihydrate under vacuum. For instance, drying at a temperature of 50°C under a vacuum of approximately 60 mbar with a slight nitrogen flush can yield the anhydrous form. google.comgoogle.com The transition from the dihydrate to the anhydrous form represents a change in the coordination environment of the magnesium ion.

Table 2: Dehydration Conditions for Anhydrous Magnesium Acetylacetonate Formation
Starting MaterialTemperaturePressureConditionsProductReference
Magnesium acetylacetonate dihydrate50 °C~60 mbarDrying in an oven with slight nitrogen flushing until constant weight is obtained.Anhydrous magnesium acetylacetonate google.comgoogle.com
Magnesium acetylacetonate dihydrate>275 °F (~135 °C)AtmosphericThe vapor pressure of the lowest hydrate (B1144303) is zero up to this temperature, implying water loss occurs above it.Anhydrous magnesium acetylacetonate gfschemicals.com

Metal Exchange Reactions and Mixed-Metal Complex Synthesis

The acetylacetonate ligands in magnesium acetylacetonate can be replaced in metal exchange (or transmetalation) reactions. smolecule.com This reactivity allows for the synthesis of other metal acetylacetonate complexes. Due to the stability of many metal-acac bonds, magnesium acetylacetonate can serve as a convenient, non-halide starting material for these syntheses. americanelements.com

Furthermore, magnesium acetylacetonate can be used as a building block for the creation of mixed-metal complexes. Research has demonstrated the synthesis of neutral mixed-metal coordination polymers using magnesium(II) acetylacetonate and silver(I) ions. americanelements.com In these structures, the acetylacetonate ligand can bridge between different metal centers, leading to extended polymeric networks. The final topology of these mixed-metal assemblies can be influenced by the solvent system used during synthesis. americanelements.com

An example of a metal exchange reaction can be generally represented as: Mg(acac)₂ + M'X₂ → M'(acac)₂ + MgX₂ (Where M' is another metal and X is an anion)

Interactions with Ancillary Ligands and Solvent Systems

The coordination sphere of the magnesium in magnesium acetylacetonate can be expanded or modified through interactions with ancillary (additional) ligands and different solvent systems. The dihydrate form itself is an example, where water molecules act as ancillary ligands. smolecule.com

Studies have shown that these coordinated water molecules can be replaced by other ligands. For instance, mixed-ligand complexes of various divalent metals, including those similar to magnesium, have been synthesized by reacting the metal acetylacetonate complex with ligands like caffeine (B1668208) in an ethanol (B145695) solvent. chesci.com The resulting complexes, such as [M(acac)₂(caffeine)n], exhibit different physical and chemical properties compared to the parent aquo complex. chesci.com

The solubility of magnesium acetylacetonate is highly dependent on the solvent system. It is generally soluble in organic solvents but has low solubility in water. smolecule.commcc-hamburg.de This property is crucial for its use in organic synthesis and for the preparation of mixed-ligand complexes, where the reaction medium can influence product formation and crystallinity. thecreativechemist.orgchemrj.org The choice of solvent is also critical during recrystallization for purification, where a pair of miscible solvents (one in which the complex is soluble and one in which it is insoluble) is often employed. thecreativechemist.org

Table 3: Solubility Profile of Magnesium Acetylacetonate Complexes
ComplexSolventSolubilityReference
Magnesium AcetylacetonateWaterLow / Insoluble mcc-hamburg.deunn.edu.ng
Magnesium AcetylacetonateEthanolSoluble mcc-hamburg.deunn.edu.ngontosight.ai
Magnesium AcetylacetonateMethanol (B129727)Soluble unn.edu.ngontosight.ai
Magnesium AcetylacetonateAcetone (B3395972)Soluble mcc-hamburg.deunn.edu.ngontosight.ai
Magnesium AcetylacetonateDimethyl sulfoxide (B87167) (DMSO)Soluble unn.edu.ng
Magnesium Acetylacetonaten-HexaneInsoluble unn.edu.ng

Theoretical Insights into Chelation and Reaction Intermediates

In reactions involving acetylacetonate complexes, various intermediates can be postulated. For instance, in ligand exchange reactions, a proposed mechanism could involve the initial dissociation of one of the ancillary water ligands, creating a vacant coordination site. A new ligand can then coordinate to the magnesium center. Subsequent rearrangement or displacement of the second water molecule can then occur.

For metal exchange reactions, the process might involve the formation of a bridged intermediate where the acetylacetonate ligand coordinates to both the magnesium and the incoming metal ion before the magnesium ion is ultimately displaced. youtube.com While detailed computational studies specifically on magnesium acetylacetonate reaction intermediates are not widely reported in the provided context, the general principles of coordination chemistry suggest that intermediates with reduced or expanded coordination numbers are likely to be involved in its substitution and exchange reactions. youtube.com The study of these transient species is crucial for a complete understanding of the reaction mechanisms.

Applications in Catalysis Research

Homogeneous and Heterogeneous Catalysis

Magnesium acetylacetonate (B107027) dihydrate's utility in catalysis stems from its identity as a coordination complex. The central magnesium(II) ion is chelated by two acetylacetonate ligands, creating a stable molecule that is soluble in various organic solvents. smolecule.comamericanelements.com This solubility allows it to be used in homogeneous catalysis, where the catalyst is in the same phase as the reactants.

Furthermore, magnesium acetylacetonate dihydrate is a key precursor for the synthesis of heterogeneous catalysts. smolecule.com Upon thermal decomposition, it yields magnesium oxide (MgO), a well-known solid base catalyst. This method allows for the generation of high-purity MgO nanoparticles with controlled properties, which are then used in various catalytic applications. smolecule.com The compound can also be used to generate other homogeneous and heterogeneous catalysts for organic synthesis. smolecule.com

Catalytic Activity in Organic Synthesis Reactions

The Lewis acidic nature of the magnesium center, combined with the electronic effects of the acetylacetonate ligands, allows this compound to catalyze a range of reactions in organic synthesis.

While direct catalysis of aldol (B89426) condensations by magnesium acetylacetonate dihydrate is not extensively documented, its role as a precursor to magnesium oxide (MgO) is crucial. MgO is a highly effective solid base catalyst for aldol condensation reactions. For instance, MgO nanoparticles have been shown to efficiently catalyze the self-condensation of acetone (B3395972) to form diacetone alcohol. sci-hub.se The catalytic activity is attributed to the basic sites on the MgO surface, which facilitate the deprotonation of the enolizable ketone.

The process of preparing active MgO catalysts can involve the thermal decomposition of magnesium acetylacetonate dihydrate, highlighting its indirect but vital role in facilitating aldol-type reactions. smolecule.com

The application of magnesium acetylacetonate dihydrate as a direct catalyst for Michael additions is not widely reported in scientific literature. While other metal acetylacetonate complexes, such as those of copper(I), are known to catalyze Michael additions, a similar role for the magnesium analogue is not established. wikipedia.org Research in this area has predominantly focused on other catalytic systems.

Magnesium acetylacetonate dihydrate is not used in the context of Grignard reactions. The formation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. wikipedia.orgmasterorganicchemistry.com The resulting organomagnesium halide is the active species in the Grignard reaction. There is no evidence in the reviewed literature to suggest that magnesium acetylacetonate dihydrate is used as a catalyst, additive, or precursor in this classic organometallic reaction.

A notable application of magnesium acetylacetonate dihydrate is in the efficient synthesis of novel pyrazolidine-3,5-dione (B2422599) derivatives. Research has demonstrated that Mg(II) acetylacetonate can catalyze the reaction in an aqueous medium, leading to high yields of the desired products. This method is highlighted as a straightforward and effective route for producing these heterocyclic compounds, which are of interest for their potential biological activities.

A study reported the synthesis of various pyrazolidine-3,5-dione derivatives using this catalytic method. The key findings are summarized in the table below.

Catalytic Performance of Mg(II) Acetylacetonate in Pyrazolidine-3,5-dione Synthesis
ReactantsCatalystSolventYield (%)Reference
Substituted Phenylhydrazine, Diethyl MalonateMg(II) acetylacetonateWaterHigh smolecule.com

The results from this research underscore the potential of magnesium acetylacetonate as a catalyst for synthesizing complex organic molecules in environmentally benign solvents like water.

Role as Curing Accelerators and Cross-linking Agents for Resins

Magnesium acetylacetonate dihydrate serves as a valuable additive in the polymer industry, where it functions as a curing accelerator and a cross-linking agent for various resins. smolecule.com Its role is particularly significant in epoxy resin systems. When added to an epoxy-anhydride formulation, it can act as a latent accelerator, meaning it promotes rapid curing at elevated temperatures while having minimal effect at room temperature, thus ensuring a long pot life for the resin mixture. This property is crucial for applications such as the impregnation of electrical coil windings in high-voltage motors.

The compound is also identified as a resin hardening accelerator and cross-linking agent, contributing to the final structural properties of the cured polymer. smolecule.com

: Depolymerization and Degradation Catalysis

The catalytic potential of magnesium compounds is being explored as an environmentally benign alternative to more conventional, and often more toxic, heavy metal catalysts for the breakdown of polymeric materials.

Polyester (B1180765) Glycolysis via In Situ Generated Catalysts

The chemical recycling of polyesters, such as poly(ethylene terephthalate) (PET), through glycolysis is a critical process for achieving a circular economy. This process involves the depolymerization of the polymer into its constituent monomers, which can then be used to produce new polymers. While various metal salts, including magnesium acetate, have been shown to be effective catalysts for PET glycolysis, specific research detailing the in-situ generation of catalysts from magnesium acetylacetonate dihydrate is not extensively documented. However, the fundamental chemistry of related systems provides insight into its potential role. Metal acetylacetonates (B15086760) can serve as precursors, decomposing under reaction conditions to form highly dispersed metal oxide nanoparticles that are catalytically active. For instance, Mg-Al and Mg-Fe mixed oxides, which can be conceptually derived from acetylacetonate precursors, have demonstrated significant catalytic activity in PET glycolysis. These catalysts function by providing basic sites that facilitate the transesterification reaction between the polyester and a glycol, such as ethylene (B1197577) glycol.

Table 1: Performance of Magnesium-Based Catalysts in PET Glycolysis

Catalyst PET Conversion (%) Reaction Time (min) Temperature (°C) Reference
Mg-Fe-l.s.c. 98.3 70 Not Specified mit.edu
Mg-Fe-h.s.c. ~95.8 Not Specified Not Specified mit.edu
Mg-Al-h.s.c. ~63 Not Specified Not Specified mit.edu
Mg-Al mixed oxide High Not Specified 500 (calcination) nih.gov

This table presents data for related magnesium-based catalysts to illustrate the potential performance in polyester glycolysis.

Non-Heavy Metal Catalysts for Polymer Degradation

The drive to replace heavy metal catalysts has led to increased research into catalysts based on more abundant and less toxic elements like magnesium. Magnesium compounds have been investigated for the degradation of biodegradable polymers such as poly(lactic acid) (PLA). Studies have shown that magnesium hydroxide (B78521) can influence the degradation rate of PLA. While direct catalytic studies on PLA degradation using magnesium acetylacetonate are not widely available, the principle of using magnesium-based compounds as non-heavy metal catalysts is well-established. The acetylacetonate ligand can, in theory, enhance the catalytic activity by influencing the solubility and dispersion of the magnesium catalyst within the polymer matrix.

Development of Novel Catalyst Systems

The versatility of magnesium acetylacetonate dihydrate extends to its use as a precursor in the synthesis of advanced catalytic materials for fundamental industrial processes.

Catalyst Precursors for Ammonia (B1221849) Synthesis

Ammonia synthesis is a cornerstone of the chemical industry, traditionally relying on iron-based catalysts. Recent research has focused on improving these catalysts by using promoters and novel supports. Magnesium oxide (MgO) has been identified as a beneficial support or promoter for ammonia synthesis catalysts, including those based on ruthenium or cobalt. Although direct use of magnesium acetylacetonate dihydrate as a precursor in industrial ammonia synthesis is not standard practice, it serves as a valuable starting material in research for creating highly dispersed MgO nanoparticles. The thermal decomposition of magnesium acetylacetonate allows for the synthesis of MgO with controlled particle size and surface area, which are critical parameters for catalytic activity. For example, magnesium acetylacetonate has been used to synthesize magnesium-modified cobalt oxide catalysts. researchgate.netsemanticscholar.org

Applications in H2-Related Catalysis

The quest for clean energy has spurred research into catalysis for hydrogen (H2) production and storage. Magnesium-based materials are prominent in this field, particularly for hydrogen storage. While there is extensive research on magnesium hydride (MgH2), the direct catalytic application of magnesium acetylacetonate dihydrate in H2-related processes is an emerging area.

Recent studies have demonstrated that magnesium acetylacetonate dihydrate can be used as a precursor to synthesize magnesium oxide (MgO) nanocrystals. mit.edunih.gov These MgO nanocrystals have shown photocatalytic activity for the dehydrogenation of methanol (B129727) to produce CO/CO2-free hydrogen at room temperature. mit.edunih.gov The synthesis process allows for tunable sizes of the porous MgO nanocrystals, which exhibit high stability and performance. mit.edunih.gov

Furthermore, magnesium acetylacetonate has been used in the preparation of mixed metal oxide supports for catalysts in the selective catalytic reduction of NOx with hydrogen (H2-SCR). google.com This indicates its utility in creating complex catalytic materials where hydrogen is a key reactant. While direct catalytic cycles involving the magnesium acetylacetonate complex itself in H2 activation are not well-documented, its role as a precursor to catalytically active or supportive magnesium-based materials is a significant area of research.

Table 2: H2 Production using MgO Nanocrystals Synthesized from Magnesium Acetylacetonate Dihydrate

MgO Nanocrystal Size (nm) H2 Production Rate (μmol g⁻¹ hour⁻¹) Surface Area (m² g⁻¹) Reference
~85 ~55 19.7 nih.gov
40 Lower than 85nm sample 28.5 nih.gov
115 Lower than 85nm sample 17.4 nih.gov
170 Lower than 85nm sample 13.9 nih.gov

This table is based on data for MgO nanocrystals produced from magnesium acetylacetonate dihydrate. nih.gov

Applications in Materials Science and Engineering

Precursor for Magnesium Oxide (MgO) Thin Films and Nanoparticles

Magnesium acetylacetonate (B107027) is a widely used source for depositing magnesium oxide (MgO), a material valued for its high thermal stability, wide bandgap, and dielectric properties. mocvd-precursor-encyclopedia.deamericanelements.com The acetylacetonate ligands form a stable chelate ring with the magnesium ion, which can be broken under specific processing conditions to form MgO. americanelements.com

Metal-Organic Chemical Vapor Deposition (MOCVD) is a key technique for growing high-quality thin films. Magnesium acetylacetonate (Mg(acac)₂) is a conventional precursor for the MOCVD of MgO layers. mocvd-precursor-encyclopedia.de However, its low vapor pressure, a result of its trimeric structure in the solid state, can be a limitation. mocvd-precursor-encyclopedia.de

Research has explored alternatives and modifications to improve the deposition process. For instance, a mixed-ligand complex, magnesium acetylacetonate-dipivaloylmethanate (Mg(thd)(acac)), has been investigated as a more volatile and lower-cost precursor than magnesium bis(2,2,6,6-tetramethylheptanedionate) (Mg(thd)₂). electrochem.org This precursor allows for the growth of smooth, transparent, and crystalline MgO thin films on glass substrates at temperatures between 380°C and 450°C. electrochem.org Comparative studies have shown that films grown with Mg(acac)₂ on sapphire substrates at temperatures above 500°C tend to be polycrystalline. mocvd-precursor-encyclopedia.de

Table 1: MOCVD Precursors for MgO Thin Film Deposition

PrecursorDeposition Temperature RangeKey Findings
Magnesium Acetylacetonate (Mg(acac)₂)>500°CResults in polycrystalline films on sapphire substrates. mocvd-precursor-encyclopedia.de
Mg(acac)(thd) (mixed-ligand complex)380-450°CLower-cost alternative; produces transparent, crystalline films on glass. electrochem.org
Mg(thd)₂380-450°CProvides a higher deposition rate compared to Mg(acac)₂ and the mixed-ligand complex. electrochem.org

Plasma Enhanced Chemical Vapor Deposition (PECVD) utilizes plasma to energize the chemical reaction, enabling deposition at lower temperatures than conventional CVD. Magnesium acetylacetonate has been successfully used as a source material in PECVD to grow MgO films on glass substrates at a temperature of 400°C. researchgate.net

A significant finding in this area is the ability to control the crystal orientation of the resulting MgO film by adjusting the deposition parameters. mocvd-precursor-encyclopedia.deresearchgate.net The preferred orientation, which influences the film's properties, is highly dependent on the total pressure and the ratio of oxygen to the magnesium precursor in the gas phase. mocvd-precursor-encyclopedia.de

Table 2: Influence of PECVD Parameters on MgO Film Orientation

ParameterConditionResulting Film OrientationReference
Total Pressure Low (0.15 Torr)(110) orientation mocvd-precursor-encyclopedia.de
High (1.0 Torr)(100) orientation mocvd-precursor-encyclopedia.de
Oxygen/Magnesium Ratio Low (0.97)(110) orientation mocvd-precursor-encyclopedia.de
High (1.61)(100) orientation mocvd-precursor-encyclopedia.de

Spray pyrolysis is a cost-effective and scalable method for depositing thin films and synthesizing powders. In this technique, a solution containing the precursor is atomized into fine droplets and sprayed onto a heated substrate, where the precursor decomposes to form the desired material. nih.gov Aqueous or alcoholic solutions of magnesium acetylacetonate have been employed for the preparation of MgO thin films using this method. mocvd-precursor-encyclopedia.de

A related process, aerosol-assisted chemical vapor deposition (AACVD), shares the advantage of not requiring a volatile precursor, as long as the compound is soluble in the solvent used to generate the aerosol. ucl.ac.uk This flexibility allows for a wider choice of precursors. Research on solvent-mixed spray pyrolysis highlights it as a simple and economical route to produce MgO nanoparticles. researchgate.net While other precursors like magnesium nitrate (B79036) and magnesium chloride are also common, the principle of thermal decomposition from a sprayed solution remains the same. nih.govresearchgate.netespublisher.com

The sol-gel method is a versatile wet-chemical technique for producing high-purity, homogeneous nanomaterials at low temperatures. nih.govijcps.org The process typically involves the hydrolysis and condensation of molecular precursors to form a "sol" (a colloidal suspension) that subsequently evolves into a "gel" (a solid network). This gel is then dried and calcined to yield the final oxide material. ijcps.orgnih.gov

Magnesium acetylacetonate has been used as a precursor in sol-gel routes to synthesize MgO nanoparticles. researchgate.net In one such method, magnesium acetylacetonate is dissolved in a solvent like 2-methoxyethanol, which can also act as a stabilizer for the sol. researchgate.net The resulting gel is then subjected to thermal treatment to produce cubic MgO nanocrystals. researchgate.net This approach offers fine control over the final product's purity and particle size distribution. nih.gov

Achieving a uniform, or monodispersed, size distribution is a critical challenge in nanoparticle synthesis, as particle size dictates the material's properties. nih.gov Polydispersity, or a wide range of particle sizes, can be a limitation in the sol-gel synthesis of MgO. nih.gov

Several strategies have been developed to produce monodispersed MgO nanoparticles. One approach involves doping the magnesium precursor with other metal ions during the sol-gel process. For example, the introduction of zinc or silver as dopants has been shown to reduce polydispersity, yielding smaller and more uniform MgO nanoparticles. nih.gov Other methods, such as seed-induced precipitation and improved polyacrylamide gel routes, have also been successful in controlling particle size and inhibiting aggregation during synthesis. nih.govresearchgate.net These techniques focus on carefully controlling the nucleation and growth stages of particle formation to ensure uniformity. nih.gov

Formation of Magnesium-Containing Ceramic and Glass Materials

Magnesium acetylacetonate serves as a precursor not only for pure MgO but also for more complex magnesium-containing materials like ceramics and glasses. americanelements.com MgO itself is a fundamental component in many advanced ceramic systems.

For example, it is a key ingredient in magnesium aluminosilicate (B74896) glass-ceramics. These materials are engineered to have a nanostructured composition, often containing spinel (MgAl₂O₄) crystals, which makes them transparent and suitable for applications in laser technology and as broadband optical amplifiers. functmaterials.org.ua

Furthermore, MgO is the basis for magnesium silicate (B1173343) ceramics, such as steatite, which are valued for their high mechanical strength and excellent dielectric properties, making them useful in electrical and thermal insulation applications. azom.com The formation of these materials can occur through the high-temperature reaction of MgO with other oxides like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃). azom.com Research has shown that when MgO thin films are deposited from precursors like magnesium acetylacetonate onto glass substrates at high temperatures (e.g., above 450°C), a chemical interaction can occur at the interface, forming magnesium silicate (MgSiO₃). electrochem.org This demonstrates a direct pathway from a molecular precursor to a ceramic material.

Advanced Functional Materials Development

Magnesium acetylacetonate dihydrate serves as a key ingredient in the fabrication of several advanced functional materials, primarily through its role as a forming agent and a precursor in deposition and synthesis processes.

Superconducting Film Applications

Magnesium acetylacetonate dihydrate is identified as a forming agent for superconducting films. americanelements.com While the direct mechanism of its contribution to superconductivity is a subject of ongoing research, its role as a precursor allows for the incorporation of magnesium into thin film structures. The development of magnesium-based thin films is an area of interest for superconductivity research, particularly in achieving enhanced properties through quantum confinement in ultra-thin layers. americanelements.com

Heat-Reflective Glass Film Formation

The compound is utilized as a forming agent in the creation of heat-reflective glass films. americanelements.com These films are crucial for improving energy efficiency in buildings and vehicles by reflecting infrared radiation. The thermal decomposition of magnesium acetylacetonate dihydrate can yield magnesium oxide (MgO), a material known for its thermal stability and refractory properties, which contributes to the heat-reflective characteristics of the film.

Transparent Conductive Film Formation

Magnesium acetylacetonate dihydrate also acts as a forming agent for transparent conductive films. americanelements.com Such films are essential components in a wide range of optoelectronic devices, including solar cells and displays. The compound's utility in this area is linked to its ability to serve as a precursor for magnesium-containing oxide layers. While not as conductive as conventional materials like indium tin oxide, these magnesium-based films can offer a combination of transparency and conductivity.

Application AreaRole of Magnesium Acetylacetonate DihydrateKey Material Property
Superconducting FilmsForming AgentSuperconductivity
Heat-Reflective Glass FilmsForming AgentInfrared Reflectance
Transparent Conductive FilmsForming AgentOptical Transparency and Electrical Conductivity

Additives for Advanced Ceramic and Electronic Materials

In the realm of advanced ceramics and electronics, magnesium acetylacetonate dihydrate functions as both a binder and an additive. americanelements.com Its inclusion in ceramic formulations can enhance the properties of the final material. Furthermore, it serves as a precursor for the synthesis of nano-scale magnesium oxide (MgO). americanelements.com

The preparation of monodispersed MgO nanoparticles from magnesium acetylacetonate dihydrate involves its dissolution in a mixed solvent and subsequent thermal treatment. americanelements.com These nanoparticles exhibit a high degree of crystallinity and uniform morphology, making them valuable in various applications. americanelements.com

Properties of MgO Nanoparticles from Magnesium Acetylacetonate Dihydrate:

PropertyDescription
Phase StructureCubic
CrystallinityHigh
MorphologyUniform
SizeAdjustable (e.g., 60-170 nm)
DispersionGood in organic solvents

These MgO nanoparticles are employed as binders and additives in advanced ceramic materials and as fillers in electronic industry materials and insulating materials. americanelements.com

Impact on Organic Field-Effect Transistors (OFETs) Mobility

Currently, there is a lack of specific research detailing the direct impact of magnesium acetylacetonate dihydrate on the mobility of organic field-effect transistors (OFETs). While other magnesium compounds, such as magnesium phthalocyanine, have been investigated as the active layer in OFETs, the role of magnesium acetylacetonate dihydrate in this specific application is not well-documented in available literature. researchgate.net The performance of OFETs is highly dependent on the charge transport properties of the organic semiconductor and the quality of the dielectric interface.

Precursor for Magnesium Aluminates and Other Mixed Oxides

Magnesium acetylacetonate dihydrate is a recognized precursor for the synthesis of magnesium aluminate spinel (MgAl₂O₄). This is a transparent ceramic with excellent mechanical and thermal properties. The use of magnesium acetylacetonate alongside an aluminum precursor, such as aluminum acetylacetonate, in processes like chemical vapor deposition can lead to the formation of magnesium aluminate films. However, challenges in maintaining precise stoichiometry in the resulting films have been noted when using separate precursor sources.

The utility of metal acetylacetonates (B15086760) as precursors extends to the formation of other mixed-metal oxides. Research has shown the synthesis of neutral mixed-metal coordination polymers using Mg(II) from sources like magnesium acetylacetonate. This indicates its potential in creating complex, multi-metal oxide structures through carefully designed synthesis routes.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory has become a principal method for studying metal acetylacetonate (B107027) complexes due to its favorable balance of computational cost and accuracy. It is widely applied to predict a range of properties for magnesium acetylacetonate.

DFT calculations have been successfully used to determine the molecular geometry of magnesium bis-acetylacetonate, the anhydrous precursor to the dihydrate. Studies show that the molecule adopts a structure with D2d symmetry, where the two chelate rings are situated in perpendicular planes. psu.edu This theoretical structure is in good agreement with results from gas-phase electron diffraction (GED) experiments. psu.edu Key structural parameters have been calculated, providing precise bond lengths and angles. psu.edu

Table 1: Selected Theoretical and Experimental Bond Distances for Mg(acac)₂ This table presents a comparison of bond distances determined through Gas-Phase Electron Diffraction (GED) and theoretical calculations.

BondGED rα (Å)
Mg–O1.966

Data sourced from ResearchGate psu.edu

Beyond molecular structure, DFT is employed to investigate electronic properties. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. For related magnesium acetylacetonato complexes, the HOMO-LUMO energy gap has been calculated using DFT, providing insights into their electronic behavior. researchgate.net

DFT is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving magnesium complexes and for calculating the energy barriers associated with these transformations. For instance, theoretical studies on the reactivity of a bimetallic magnesium(I) complex with carbon dioxide (CO₂) have mapped out the reaction mechanism. researchgate.net These calculations revealed that the formation of a carbonate product proceeds through a concerted pathway, rather than via a transient oxo-bridged intermediate, which is destabilized by electrostatic repulsion between the magnesium centers. researchgate.net The study also calculated the energy barrier difference between the formation of the major carbonate product and a minor oxalate (B1200264) product. researchgate.net

Table 2: Calculated Energy Barrier Differences in a Mg(I) Complex Reaction This table shows the calculated difference in the energy barrier for the formation of two different products from the reaction of a magnesium(I) complex with CO₂.

Product FormationEnergy Barrier Difference (kcal mol⁻¹)
Carbonate vs. Oxalate~10

Data sourced from Chemical Communications (RSC Publishing) researchgate.net

Such calculations are vital for rationalizing experimental outcomes and for predicting how modifications to a complex's structure could influence its reactivity. researchgate.net

Ab Initio and Coupled-Cluster Methods

For higher accuracy, particularly for electronic properties, researchers turn to more computationally intensive ab initio and coupled-cluster methods. The molecular structure of magnesium bis-acetylacetonate has been optimized using the Møller-Plesset perturbation theory (MP2) level, a well-established ab initio method, providing results for comparison against DFT and experimental data. researchgate.net

High-level ab initio and coupled-cluster methods have also been applied to investigate related magnesium-containing systems, such as hydrated magnesium ion clusters. mdpi.com These methods are essential for creating reference potential energy curves and for accurately describing systems where electron correlation effects are significant. mdpi.com While computationally demanding, these approaches provide benchmark data against which less expensive methods like DFT can be validated.

Vibrational Spectral Simulation and Interpretation

Computational methods are indispensable for interpreting the complex vibrational spectra (Infrared and Raman) of metal complexes. For magnesium bis-acetylacetonate, harmonic vibrational frequencies have been calculated using DFT with various basis sets. researchgate.net The calculated frequencies, once appropriately scaled, show excellent agreement with experimental Fourier Transform IR (FT-IR) and Raman spectra. researchgate.net

This computational analysis allows for a full and detailed assignment of the observed spectral bands to specific vibrational modes of the molecule. researchgate.net The analysis reveals strong coupling between the various modes within the chelated ring. researchgate.net Importantly, specific bands can be confidently assigned to metal-oxygen stretching motions, which are crucial for understanding the metal-ligand bond strength. researchgate.net

Table 3: Assignment of Key Vibrational Frequencies for Mg(acac)₂ This table details the calculated vibrational frequencies and their primary assignments, particularly highlighting the metal-oxygen stretching modes.

Calculated Frequency (cm⁻¹)Primary Assignment
1021Metal-Oxygen Stretching
664Metal-Oxygen Stretching
569Metal-Oxygen Stretching
414Totally Symmetric Mg-O Stretching Mode (Strong Raman Band)

Data sourced from ResearchGate researchgate.net

The simulation of the spectra for isotopically substituted analogues (e.g., with ¹³C) further aids in confirming these assignments. researchgate.net

Computational Procedures for Enthalpies of Reactions

Calculating the enthalpy of a reaction is a key application of computational chemistry, providing fundamental thermodynamic data. The standard procedure involves calculating the total electronic energy of all reactants and products at 0 K. The enthalpy of reaction is then determined by the difference between the summed enthalpies of the products and the reactants.

For magnesium compounds, first-principles calculations have been used extensively to derive an energetics database, including the enthalpies of formation for a large number of binary magnesium alloys. psu.edubohrium.com The energy of formation is calculated from the total energies of the compound and its constituent elements in their stable reference states. psu.edu Since these calculations are typically performed at 0 K and ignore pressure effects on the condensed phases, the calculated energy of formation is taken as the enthalpy of formation. psu.edu

Several quantum mechanical methods are available for this purpose. These can range from DFT approaches to more accurate, so-called compound (or multi-level) methods like G4, G4-MP2, and CBS-QB3, which are designed to yield highly accurate thermochemical data. fraunhofer.de To obtain enthalpies for the condensed phase (solid or liquid) from gas-phase calculations, the enthalpy of sublimation or vaporization must be calculated and added. fraunhofer.de These computational strategies allow for the prediction of thermochemical properties that can be difficult to measure experimentally. fraunhofer.dekhanacademy.org

Future Research Directions and Emerging Applications

Rational Design of Novel Magnesium Acetylacetonate (B107027) Derivatives

The core of innovation in magnesium acetylacetonate chemistry lies in the strategic modification of its molecular structure. The acetylacetonate (acac) ligand, a bidentate chelator, forms a stable six-membered ring with the magnesium ion, and its properties can be finely tuned through synthetic modifications. americanelements.com

Future research is focused on the rational design of derivatives by altering the acetylacetonate ligand itself. For instance, introducing electron-withdrawing or electron-donating groups onto the ligand backbone can modify the Lewis acidity of the magnesium center. This, in turn, influences the derivative's solubility, volatility, and reactivity, tailoring it for specific catalytic or precursor applications. An existing example of such a derivative is Magnesium Hexafluoroacetylacetonate Dihydrate, where fluorine atoms replace hydrogen atoms on the ligand, significantly altering the compound's properties. americanelements.comamericanelements.com

The design principles for these novel derivatives are guided by the desired application. For chemical vapor deposition (CVD) or atomic layer deposition (ALD) precursors, derivatives with enhanced volatility and thermal stability are sought. For catalysis, modifications that enhance substrate activation or enable asymmetric transformations are the primary goals. This targeted approach allows for the creation of a new generation of magnesium compounds with precisely controlled functionalities.

Exploration of Advanced Catalytic Cycles and Mechanisms

Magnesium acetylacetonate is recognized as an effective and often environmentally benign catalyst for a variety of organic syntheses. americanelements.com Its low toxicity and cost-effectiveness make it an attractive alternative to catalysts based on heavier or more toxic metals. Future research is aimed at uncovering more complex catalytic cycles and expanding its range of applications.

One promising area is in asymmetric catalysis, where magnesium-based catalysts are used to produce chiral molecules, which are crucial in the pharmaceutical industry. rsc.org Research in this domain explores the design of chiral ligands that, when complexed with magnesium, can induce high levels of stereoselectivity. The mechanisms of these reactions, including the role of in situ generated catalytic species, are a key focus of investigation. rsc.org

Furthermore, detailed mechanistic studies are elucidating the role of the Mg(II) ion in catalysis. The catalytic activity often relies on the Lewis acidic nature of the magnesium center, which can activate substrates for subsequent reaction. In some systems, the catalytic efficiency is related to a weak affinity between the magnesium ion and the reactants, allowing for rapid product release and catalyst turnover. nih.gov A notable application is the Mg(II) acetylacetonate-catalyzed synthesis of pyrazolidine-3,5-dione (B2422599) derivatives, which can be performed efficiently in water, highlighting a sustainable catalytic approach. researchgate.net

Fabrication of Multi-functional Materials with Tailored Properties

Magnesium acetylacetonate dihydrate serves as a valuable precursor in the fabrication of advanced materials, particularly magnesium oxide (MgO) nanoparticles. guidechem.com The properties of these nanomaterials can be meticulously tailored by controlling the synthesis conditions, opening up a wide array of applications.

By adjusting parameters such as temperature and solvent during the thermal decomposition of magnesium acetylacetonate dihydrate, researchers can produce MgO nanoparticles with specific particle sizes, morphologies, and levels of crystallinity. guidechem.com For example, methods have been developed to synthesize MgO nanoparticles with uniform sizes ranging from 60 to 170 nm, which exhibit strong blue light emission and good dispersibility in organic solvents. guidechem.com These tailored nanoparticles are integral to the development of:

Superconducting and heat-reflective films. guidechem.com

Transparent conductive films. guidechem.com

Additives for polymers , such as non-toxic composite stabilizers for PVC, which enhance both processing and long-term product stability. guidechem.com

Another emerging application is in organic electronics. Magnesium acetylacetonate has been used to induce the crystallization of semiconducting polymers like poly(3-hexylthiophene) (P3HT) at the interface in organic field-effect transistors (OFETs), leading to improved carrier mobility and device performance. guidechem.com Similarly, MgO nanoparticles derived from suitable precursors are used to create multifunctional textiles with enhanced flame retardancy, UV protection, and antibacterial properties. nih.gov The ability to craft materials with such a diverse set of tailored properties underscores the importance of magnesium acetylacetonate as a versatile material precursor.

Precursor/ComponentResulting Material/CompositeTailored PropertyApplication
Magnesium Acetylacetonate DihydrateMgO NanoparticlesUniform particle size (60-170nm), high crystallinityHeat-reflective films, transparent conductive films guidechem.com
Magnesium Acetylacetonate DihydratePVC Composite StabilizerImproved processing and long-term stabilityEnvironmentally friendly PVC pipe fittings guidechem.com
Magnesium Acetylacetonate DihydrateP3HT/Polystyrene BlendInduced crystallization of P3HTOrganic Field-Effect Transistors (OFETs) guidechem.com
MgO (from precursors)Polypyrrole-MgO-CNT CompositeFlame retardancy, UV protection, antibacterialMultifunctional textiles nih.gov

Sustainable Synthesis and Application Methodologies

A significant driving force in modern chemistry is the development of sustainable processes that are both economically viable and environmentally benign. Research into magnesium acetylacetonate dihydrate reflects this trend, with innovations in both its synthesis and its application.

An improved, eco-friendly process for producing metal acetylacetonates (B15086760), including the magnesium variant, has been developed. This method involves reacting a metal hydroxide (B78521) with acetylacetone (B45752) directly in an aqueous medium, which circumvents the need for organic solvents and simplifies the procedure. google.comgoogle.com

In terms of applications, the use of magnesium acetylacetonate as a catalyst in water-based organic reactions is a key area of green chemistry. researchgate.net This approach reduces reliance on volatile organic compounds (VOCs). Furthermore, magnesium acetylacetonate is used as an environmentally friendly additive in products like PVC, serving as a non-toxic alternative to traditional lead-based stabilizers. guidechem.com

Q & A

Q. What are the standard synthesis protocols for magnesium acetylacetonate dihydrate, and how does solvent choice influence crystallinity?

Magnesium acetylacetonate dihydrate is typically synthesized via ligand substitution reactions, where magnesium precursors (e.g., MgCl₂) react with acetylacetone in a coordinating solvent. A common method involves refluxing magnesium hydroxide or acetate with acetylacetone in ethanol or methanol, followed by crystallization under controlled humidity to obtain the dihydrate form . Solvent polarity and coordination strength (e.g., ethanol vs. DMF) significantly affect crystallinity, as highly coordinating solvents may slow nucleation, yielding larger crystals with fewer defects .

Q. Which spectroscopic techniques are most effective for characterizing magnesium acetylacetonate dihydrate?

Key techniques include:

  • FT-IR : Identifies acetylacetonate ligand vibrations (e.g., C=O stretching at ~1600 cm⁻¹ and C-H bending at ~1250–1350 cm⁻¹) .
  • NMR : ¹H NMR in deuterated DMSO confirms ligand proton environments (δ ~1.8–2.1 ppm for methyl groups; δ ~5.2 ppm for methine protons) .
  • Thermogravimetric Analysis (TGA) : Quantifies hydration states (e.g., ~10–12% mass loss at 100–150°C corresponds to two water molecules) .

Q. What are the primary applications of magnesium acetylacetonate dihydrate in catalysis and materials science?

It serves as:

  • A Lewis acid catalyst in organic synthesis (e.g., cross-coupling reactions and esterifications) due to its stable octahedral geometry .
  • A precursor for MgO nanomaterials via thermal decomposition, useful in optoelectronics and coatings .

Advanced Research Questions

Q. How do conflicting reports on the thermal stability of magnesium acetylacetonate dihydrate arise, and how can they be resolved?

Discrepancies in decomposition temperatures (reported between 265°C and 300°C) often stem from hydration state variability or impurities. To mitigate this:

  • Use dynamic TGA under inert gas to isolate decomposition steps .
  • Pair with powder XRD to monitor phase changes during heating .
  • Pre-dry samples at 80°C to ensure consistent dihydrate stoichiometry .

Q. What experimental design considerations are critical when using magnesium acetylacetonate dihydrate in nanoparticle synthesis?

Key factors include:

  • Solvent selection : High-boiling solvents (e.g., oleylamine) enable controlled thermal decomposition for uniform MgO nanoparticles .
  • Ligand ratios : Excess acetylacetonate ligands stabilize intermediate complexes, preventing premature Mg²⁺ hydrolysis .
  • Atmosphere control : Argon flow minimizes oxidation during pyrolysis, critical for maintaining phase purity .

Q. How can contradictions in catalytic activity data be addressed for magnesium acetylacetonate dihydrate in cross-coupling reactions?

Variability in turnover numbers (TONs) may arise from:

  • Hydration effects : Trace water can alter Lewis acidity; rigorously anhydrous conditions (e.g., molecular sieves) improve reproducibility .
  • Substrate-ligand interactions : Steric hindrance from acetylacetonate ligands may reduce accessibility. Testing substituted ligands (e.g., hexafluoroacetylacetonate) enhances activity .
  • In situ characterization : Use EXAFS or Raman spectroscopy to monitor coordination changes during catalysis .

Methodological Guidance

Q. What strategies optimize the yield of magnesium acetylacetonate dihydrate in scaled-up syntheses?

  • Slow crystallization : Gradual solvent evaporation at 4°C improves crystal size and purity (>95% yield) .
  • pH control : Maintain reaction pH 7–8 using ammonium hydroxide to prevent Mg(OH)₂ precipitation .

Q. How can researchers validate the purity of magnesium acetylacetonate dihydrate batches?

  • Elemental analysis : Confirm Mg content (theoretical: ~9.4 wt%) via ICP-OES .
  • CHNS analysis : Verify C/H ratios (C10H18MgO6: C 46.5%, H 6.98%) .
  • Single-crystal XRD : Resolve ligand geometry and hydration state unambiguously .

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